1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 918482-28-7
VCID: VC16929537
InChI: InChI=1S/C23H26N2O/c1-2-8-23(9-3-1)26-17-16-24-12-14-25(15-13-24)19-20-10-11-21-6-4-5-7-22(21)18-20/h1-11,18H,12-17,19H2
SMILES:
Molecular Formula: C23H26N2O
Molecular Weight: 346.5 g/mol

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine

CAS No.: 918482-28-7

Cat. No.: VC16929537

Molecular Formula: C23H26N2O

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine - 918482-28-7

Specification

CAS No. 918482-28-7
Molecular Formula C23H26N2O
Molecular Weight 346.5 g/mol
IUPAC Name 1-(naphthalen-2-ylmethyl)-4-(2-phenoxyethyl)piperazine
Standard InChI InChI=1S/C23H26N2O/c1-2-8-23(9-3-1)26-17-16-24-12-14-25(15-13-24)19-20-10-11-21-6-4-5-7-22(21)18-20/h1-11,18H,12-17,19H2
Standard InChI Key SZTGKRLKILYKSZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Introduction

Chemical Identification and Structural Properties

IUPAC Name and Molecular Formula

The compound’s systematic name, 1-[(naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine, reflects its piperazine core substituted at the 1-position with a naphthalen-2-ylmethyl group and at the 4-position with a 2-phenoxyethyl chain. Its molecular formula is C₂₃H₂₆N₂O, with a molecular weight of 346.47 g/mol.

Structural Features

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Naphthalen-2-ylmethyl Group: A methyl group attached to the naphthalene moiety at the 2-position, contributing aromaticity and hydrophobicity.

  • 2-Phenoxyethyl Side Chain: An ethyl linker bonded to a phenoxy group, enhancing steric bulk and potential hydrogen-bonding interactions.

Key structural analogs, such as tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS: 655225-01-7), demonstrate the versatility of piperazine intermediates in introducing diverse substituents .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via stepwise alkylation of the piperazine ring. A representative route involves:

  • Protection of Piperazine: Using tert-butyl carbamate (Boc) to protect one nitrogen, as seen in intermediates like tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 119285-07-3) .

  • Alkylation at Position 4: Reacting the Boc-protected piperazine with 2-phenoxyethyl bromide under basic conditions (e.g., NaH in DMF), analogous to methods used for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate .

  • Deprotection and Second Alkylation: Removing the Boc group under acidic conditions and introducing the naphthalen-2-ylmethyl group via nucleophilic substitution.

Reaction Optimization

  • Yield Considerations: Reactions involving piperazine derivatives often achieve moderate yields (21–70%) due to steric hindrance and competing side reactions .

  • Solvent Systems: Polar aprotic solvents like DMF or THF are preferred for alkylation, while purification typically employs flash chromatography (e.g., DCM/MeOH gradients) .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Parameters

PropertyValueMethod of Estimation
logP (octanol-water)3.8–4.2Comparative analysis
Water Solubility0.05–0.1 mg/mLESOL model
Polar Surface Area32.78 ŲTPSA calculations
Hydrogen BondingAcceptors: 3; Donors: 0Structural analysis

The naphthalene moiety and phenoxy group significantly increase hydrophobicity, limiting aqueous solubility but enhancing membrane permeability.

ADME Profiling

  • GI Absorption: High (predicted >90%) due to moderate logP and low polar surface area .

  • BBB Permeation: Likely, as seen in analogs like 1-[(naphthalen-2-yl)methyl]-4-(propan-2-yl)piperazine (logP: 3.59) .

  • CYP450 Interactions: Low inhibition potential for major isoforms (CYP1A2, 2C19, 3A4) .

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (Predicted):

    • δ 7.2–8.0 ppm (naphthalene aromatic protons).

    • δ 3.4–4.1 ppm (piperazine and ethyl linker protons).

    • δ 1.2–1.4 ppm (tert-butyl groups in protected intermediates) .

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 347.3.

Chromatographic Methods

  • HPLC Conditions: C18 column, gradient elution (ACN:H₂O + 0.1% TFA), retention time ~8–10 min .

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